molecular formula C23H22N2O5 B2443242 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide CAS No. 946367-18-6

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide

Cat. No.: B2443242
CAS No.: 946367-18-6
M. Wt: 406.438
InChI Key: HCVDQMMPMNCGNZ-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a dimethoxybenzamide group

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-18-7-3-8-19(29-2)21(18)22(26)24-16-11-10-15-6-4-12-25(17(15)14-16)23(27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVDQMMPMNCGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct biological and chemical properties. The presence of both furan and tetrahydroquinoline moieties in a single molecule enhances its potential for diverse applications in research and industry .

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a furan-2-carbonyl moiety linked to a tetrahydroquinoline framework and an amide group. Its molecular formula is C18H20N2O4C_{18}H_{20}N_2O_4, with a molecular weight of approximately 344.36 g/mol. The presence of multiple functional groups contributes to its diverse biological properties.

Anticancer Properties

Preliminary studies suggest that this compound exhibits notable anticancer activity. Research indicates that it may induce apoptosis in various cancer cell lines through mechanisms involving:

  • Cell Cycle Arrest : The compound has been shown to interfere with the cell cycle progression.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways leading to increased caspase activity.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against several bacterial strains. In vitro studies have reported its effectiveness against:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

The antimicrobial efficacy is attributed to the structural features that enhance its interaction with microbial membranes.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrahydroquinoline Core : Utilizing cyclization reactions involving appropriate precursors.
  • Introduction of the Furan Moiety : Achieved through carbonylation reactions.
  • Amidation Reaction : Coupling the furan derivative with 2,6-dimethoxybenzoic acid.

Study 1: Anticancer Activity Evaluation

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for specific cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)15.8
A549 (Lung)10.0

These results indicate strong potential for further development as an anticancer agent.

Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity, this compound was tested against various pathogens:

PathogenZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

The compound exhibited significant zones of inhibition compared to standard antibiotics.

Q & A

Q. What synthetic strategies are recommended for preparing N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-dimethoxybenzamide?

  • Methodological Answer : The synthesis typically involves coupling the tetrahydroquinoline core with furan-2-carbonyl and 2,6-dimethoxybenzamide moieties. A common approach uses carbodiimide-based coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) with catalytic 4-(Dimethylamino)pyridine (DMAP) in anhydrous solvents such as DMF. This method ensures efficient amide bond formation while minimizing side reactions . Structural analogs (e.g., N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide) suggest that protecting group strategies for methoxy substituents may also be critical to prevent undesired side reactions during synthesis .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) to verify molecular weight and NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) to resolve aromatic protons, methoxy groups, and the tetrahydroquinoline backbone. InChI keys (e.g., SHWYVMLCUBGVGT-UHFFFAOYSA-N for related compounds) and computational tools (e.g., PubChem data) provide additional validation of stereochemistry and connectivity .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Follow glovebox or fume hood protocols for air-sensitive steps, as furan derivatives and aromatic amines may pose inhalation hazards. Storage should adhere to P401-P413 guidelines (dry, inert atmosphere, -20°C for long-term stability). For spill management, use non-combustible absorbents and avoid aqueous solutions unless explicitly tested for hydrolytic stability .

Advanced Research Questions

Q. How to design experiments to evaluate enzyme inhibition or receptor modulation by this compound?

  • Methodological Answer : Begin with in vitro assays targeting enzymes like carbonic anhydrases (CAs) or kinases, given structural similarities to inhibitors documented in literature. Use fluorescence-based activity assays (e.g., CA inhibition via 4-nitrophenyl acetate hydrolysis) and compare IC₅₀ values against reference inhibitors. For receptor studies, employ radioligand binding assays or surface plasmon resonance (SPR) to quantify binding affinities. Parallel studies on analogs (e.g., 2,6-difluoro-N-(((4-fluorophenyl)amino)carbonyl)benzamide) can clarify substituent effects on activity .

Q. How to resolve conflicting biological activity data across different assay systems?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, ionic strength) or off-target interactions. Perform dose-response curves across multiple platforms (e.g., cell-free vs. cell-based assays) and validate with knockout/mutant models to isolate target effects. Molecular docking simulations (e.g., using AutoDock Vina) can predict binding modes and explain discrepancies in activity between structural analogs .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer : Systematically modify substituents on the benzamide (e.g., methoxy vs. fluoro groups) and tetrahydroquinoline (e.g., furan-2-carbonyl vs. acetyl) moieties. Use parallel synthesis to generate a library of derivatives, and evaluate their activity in standardized assays. For example, replacing 2,6-dimethoxy groups with 3,4-dimethoxy (as in CAS 1005295-15-7) could enhance steric interactions with hydrophobic enzyme pockets .

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